Menthoglycol

Description

Menthoglycol is a natural product found in Corymbia citriodora with data available.

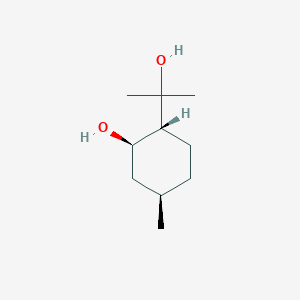

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXFTMYMHGYJEI-IWSPIJDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5035084, DTXSID801033610 | |

| Record name | p-Menthane-3,8-diol (cis-1,3,trans-1,4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91739-72-9, 3564-98-5 | |

| Record name | (-)-3,8-p-Menthanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91739-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthoglycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3564-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopulegol hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopulegol hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091739729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2R,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Menthane-3,8-diol (cis-1,3,trans-1,4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2R,4R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPULEGOL HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAL436QJ5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENTHOGLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB999AF32A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Menthoglycol's chemical structure and properties

An In-depth Technical Guide to Menthoglycol (p-Menthane-3,8-diol)

Introduction

Menthoglycol, chemically known as p-Menthane-3,8-diol (B45773) (PMD), is a monoterpenoid diol that has garnered significant attention for its efficacy as a naturally derived insect repellent.[1][2][3][4][5] It is the primary active ingredient in repellents derived from the oil of the lemon eucalyptus tree, Corymbia citriodora.[2][3][6] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

p-Menthane-3,8-diol is an organic compound classified as both a diol and a terpenoid.[2][7] Its structure is based on a p-menthane (B155814) hydrocarbon backbone, which is a cyclohexane (B81311) ring with methyl and isopropyl substituents at positions 1 and 4, respectively. In PMD, hydroxyl (-OH) groups are located at the C-3 and C-8 positions.[1][8]

The molecule has three stereocenters, resulting in a total of eight possible stereoisomers.[2][3] Commercially available PMD is typically a mixture of the cis and trans isomers.[2][3]

-

IUPAC Name : 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol[2][8][9][10]

-

Synonyms : p-Menthane-3,8-diol, PMD, Menthoglycol, para-Menthane-3,8-diol[1][2][7][10]

Physicochemical Properties

Menthoglycol is a colorless, crystalline solid at room temperature with a faint, mint-like, or eucalyptus-like odor.[1][2][8][12] Its key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 172.27 g/mol | [2][7][11] |

| Density | ~1.009 g/cm³ | [2][4] |

| Melting Point | 34-35 °C | [12] |

| Boiling Point | 266-268 °C at 760 mmHg | [4][12] |

| Vapor Pressure | 0.001 mmHg at 25 °C (est.) | [12] |

| Flash Point | 120 °C (248 °F) | [12] |

| Solubility | Slightly soluble in water; Soluble in ethanol | [8][12] |

| logP (o/w) | 1.374 - 2.2 (est.) | [11][12] |

Natural Occurrence and Synthesis

Natural Source

PMD is found in small quantities, typically 1-2%, in the essential oil of Corymbia citriodora leaves.[2] This tree is native to Australia but is now cultivated globally in warm climates.[2][3] Refined oil from this plant, known as Oil of Lemon Eucalyptus (OLE) or by trade names like Citriodiol®, is processed to increase the PMD concentration to 64-70% for use in commercial insect repellents.[2][3][5]

Chemical Synthesis

The most common industrial method for producing PMD is through the acid-catalyzed intramolecular Prins reaction of citronellal (B1669106).[2] Citronellal can be sourced from C. citriodora oil, where it is the major component (up to 85%), or produced synthetically.[13] The synthesis involves the cyclization of citronellal in the presence of an acid catalyst, typically aqueous sulfuric acid, to form the p-menthane-3,8-diol structure.[13][14]

Caption: Synthetic pathway of Menthoglycol from its natural precursor.

Mechanism of Action as an Insect Repellent

Menthoglycol functions by disrupting the olfactory system of hematophagous (blood-feeding) insects, such as mosquitoes.[15][16] It does not kill the insects but rather deters them from landing and biting. The proposed mechanism involves the following steps:

-

Vapor Action : When applied to the skin, PMD slowly evaporates, creating a vapor barrier.

-

Receptor Binding : The PMD molecules in the vapor bind to odorant receptors (ORs) located on the insect's antennae.[14][16]

-

Signal Disruption : This binding interferes with the receptors' ability to detect chemical cues from a host, such as carbon dioxide and lactic acid. It effectively "blinds" the insect's sense of smell, making it difficult to locate a target.[15] The interaction likely modulates the activity of the obligate co-receptor, Orco, which is essential for insect olfaction.[14]

Caption: Proposed mechanism of Menthoglycol's insect repellent action.

Experimental Protocols

Synthesis of PMD from Eucalyptus citriodora Oil

This protocol is adapted from methodologies described in the literature for the acid-catalyzed conversion of citronellal-rich essential oil into PMD.[14]

A. Materials and Equipment:

-

Eucalyptus citriodora essential oil (EO), high citronellal content (>70%)

-

Sulfuric acid (H₂SO₄), 98%

-

Deionized water

-

250 mL two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

-

Equipment for analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR)

B. Procedure:

-

Catalyst Preparation : Prepare a 0.25% (w/w) aqueous solution of H₂SO₄.

-

Reaction Setup : Place 25 g of E. citriodora essential oil into the 250 mL flask. Add the sulfuric acid solution at a weight ratio of 3:1 (acid solution to EO).

-

Cyclization Reaction : Stir the mixture vigorously at a constant temperature of 50°C for 5 hours.

-

Quenching and Extraction : After the reaction period, cool the mixture to room temperature. Transfer to a separatory funnel and neutralize the acid with a saturated sodium bicarbonate solution. Extract the organic layer with an appropriate solvent like ethyl acetate.

-

Purification : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Crystallization : Dissolve the crude product in a minimal amount of a suitable solvent (e.g., n-heptane) at an elevated temperature (e.g., 50°C). Allow the solution to cool slowly to room temperature and then refrigerate to induce crystallization of PMD.

-

Isolation : Isolate the PMD crystals by vacuum filtration and wash with a small amount of cold solvent.

C. Analysis:

-

Determine the purity of the synthesized PMD and quantify the yield of cis and trans isomers using GC-MS.

-

Confirm the chemical structure of the synthesized cis- and trans-p-menthane-3,8-diol using ¹H and ¹³C NMR spectroscopy.[14]

Caption: Experimental workflow for the synthesis and analysis of PMD.

Safety and Regulatory Information

Menthoglycol is recognized as a biopesticide and is considered safe for topical use when formulated correctly.

-

Human Health : It has low acute oral and dermal toxicity.[6] The primary health concerns are moderate eye irritation and potential skin irritation.[6][11] It is approved by the U.S. EPA and CDC for use on adults and children over the age of three.[16]

-

Environmental : Due to its low toxicity and limited use patterns, it is not expected to cause harm to the environment.[6]

-

Regulatory Status : PMD is registered as an insect repellent in numerous jurisdictions, including the United States (as Oil of Lemon Eucalyptus) and the European Union under the Biocidal Products Regulation (BPR).[2][5][6] It is one of the few naturally derived repellents recommended by the CDC for protection against mosquito-borne illnesses.[14][16]

References

- 1. p-Menthane-3,8-diol | 42822-86-6 [chemicalbook.com]

- 2. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]

- 3. Applications of p-Menthane-3,8-diol_Chemicalbook [chemicalbook.com]

- 4. sincerechemical.com [sincerechemical.com]

- 5. krishnanaturals.com [krishnanaturals.com]

- 6. penntybio.com [penntybio.com]

- 7. foreverest.net [foreverest.net]

- 8. P-Menthane-3,8-diol | C10H20O2 | CID 556998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. p-Menthane-3,8-diol | TargetMol [targetmol.com]

- 10. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 11. Menthoglycol | C10H20O2 | CID 19100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. para-menthane-3,8-diol, 42822-86-6 [thegoodscentscompany.com]

- 13. CN103193598A - Oriented synthesis preparation process of cis-form p-menthane-3,8-diol - Google Patents [patents.google.com]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 16. caringsunshine.com [caringsunshine.com]

Natural sources and extraction of Menthoglycol from Corymbia citriodora

An In-depth Technical Guide on the Natural Sources and Extraction of Menthoglycol from Corymbia citriodora

Introduction

p-Menthane-3,8-diol (B45773) (PMD), commonly known as Menthoglycol, is a monoterpenoid recognized for its potent insect-repellent properties.[1] Classified as a biopesticide, it is a leading natural alternative to synthetic repellents such as N,N-diethyl-m-toluamide (DEET).[1][2] The primary natural source of PMD is the lemon-scented gum tree, Corymbia citriodora (formerly Eucalyptus citriodora), native to Australia.[1][3]

While PMD is found in the essential oil of C. citriodora, its natural concentration is typically very low, ranging from 1% to 2%.[1][4] The essential oil is, however, exceptionally rich in the monoterpene aldehyde citronellal (B1669106), which can constitute 70-98% of the oil.[1][5][6] Commercially viable production of PMD, therefore, relies on the extraction of citronellal-rich essential oil from C. citriodora leaves, followed by a chemical conversion of citronellal into PMD.[1][7] This refined, PMD-rich product is known as Oil of Lemon Eucalyptus (OLE).[1]

This technical guide provides a comprehensive overview of the extraction of essential oil from C. citriodora, the subsequent conversion of citronellal to PMD, and the analytical methods for purification and characterization.

Section 1: Extraction of Essential Oil from Corymbia citriodora

The primary method for extracting the citronellal-rich essential oil from the leaves of Corymbia citriodora is steam distillation, with hydrodistillation also being a common technique.[8][9][10] These methods are effective at volatilizing the aromatic compounds from the plant material, which are then condensed and collected.

Data Presentation: Yield and Composition of Corymbia citriodora Essential Oil

The yield and chemical composition of the essential oil can vary based on factors such as the season of harvest, age of the leaves, geographical location, and specific extraction parameters.[5][8][11]

| Extraction Method | Plant Part | Essential Oil Yield (% v/w) | Citronellal (%) | Citronellol (%) | Other Major Components (%) | Reference |

| Steam Distillation | Leaves | 6.53 | 69.77 | 10.63 | Isopulegol (4.66), PMD (2.76) | [8] |

| Steam Distillation | Leaves | 3.40 | 64.70 | 10.90 | β-pinene (0.80), Caryophyllene (0.50) | [8] |

| Hydrodistillation | Fresh Leaves (Summer) | 1.8 - 2.25 | 50.35 - 82.01 | 1.10 - 1.50 | Isopulegol (2.55 - 2.70) | [5] |

| Hydrodistillation | Decaying Leaves | 0.6 | 52.2 | 12.3 | Isoisopulegol (11.9) | [12] |

| Not Specified | Leaves | Not Specified | 86.0 | Not Specified | Not Specified | [13] |

| Steam Distillation | Leaves | Not Specified | 76.0 | 4.7 | Not Specified | [6] |

Experimental Protocol: Steam Distillation of C. citriodora Leaves

This protocol describes a standard laboratory-scale steam distillation procedure for the extraction of essential oil.

1. Plant Material Preparation:

-

Fresh, healthy leaves of Corymbia citriodora are harvested.[9][14]

-

The leaves are washed with water to remove dirt and debris.[14][15]

-

Optionally, the leaves can be partially dried to reduce water content or chopped into smaller pieces (e.g., 2-5 cm) to increase the surface area for efficient extraction.[14][15][16]

2. Distillation Apparatus Setup:

-

A Clevenger-type or similar steam distillation apparatus is assembled.[15][17]

-

A round-bottom flask is filled with a predetermined amount of water.

-

A separate vessel containing the prepared leaf material (e.g., 200 g) is placed in the apparatus such that steam can pass through it.[16]

3. Extraction Process:

-

The water in the flask is heated to generate steam, which is then passed through the leaf material.[9][10]

-

The steam ruptures the oil glands in the leaves, releasing the volatile essential oil.

-

The mixture of steam and volatile oil vapor travels to a condenser.

-

The vapor is cooled by circulating cold water, condensing it back into a liquid state.

-

The extraction is typically run for a period of 3 to 6 hours.[16][17]

4. Collection and Separation:

-

The condensate (a mixture of water and essential oil) is collected in a separating funnel or a specialized collector.[15]

-

As the essential oil is immiscible with and less dense than water, it forms a distinct layer on top.

-

The lower aqueous layer (hydrosol) is drained off, and the upper essential oil layer is collected.

5. Post-Processing:

-

The collected oil is dried using an anhydrous drying agent, such as anhydrous sodium sulfate (B86663), to remove any residual water.[16]

-

The pure essential oil is then filtered and stored in a dark, airtight glass container at a low temperature (e.g., 4°C) to prevent degradation.[14][15]

Visualization: Essential Oil Extraction Workflow

Section 2: Conversion of Citronellal to Menthoglycol (PMD)

The high concentration of citronellal in C. citriodora essential oil makes it an ideal starting material for the synthesis of PMD. The conversion is achieved through an acid-catalyzed intramolecular Prins reaction, which involves the cyclization and hydration of the citronellal molecule.[4][18] Various acid catalysts, including sulfuric acid, citric acid, and solid acid catalysts, have been effectively used.[2][4][19][20]

Data Presentation: Synthesis of p-Menthane-3,8-diol (PMD)

The efficiency of the conversion is dependent on the catalyst, temperature, reaction time, and solvent system.

| Starting Material | Catalyst | Reaction Conditions | Citronellal Conversion (%) | PMD Yield / Selectivity (%) | Reference |

| (+)-Citronellal | 0.25% Aqueous H₂SO₄ | 50°C, 11 hours | 97.9 | 92.3% (Selectivity) | [21] |

| (±)-Citronellal | Lignin-derived Carbon Acid | 50°C, 24 hours (in Water) | 97 | 86% (Yield) | [2][18] |

| C. citriodora EO | 0.25% H₂SO₄ | 50°C, 5 hours | Not specified | 76.3% (Yield) | [4] |

| (±)-Citronellal | 0.75% H₂SO₄ | 60°C, 6 hours | 98.5 | 95.6% (Yield) | [19] |

| (+)-Citronellal | 0.02-1.0 wt% Aqueous H₂SO₄ | Not specified | 95.4 - 99.0 | 86.7 - 92.8% (Selectivity) | [22] |

| C. citriodora EO | 7% Citric Acid | 50°C, 15 hours | 82 | 80% (Selectivity) | [4] |

| (±)-Citronellal | CO₂ in Water | 120-180°C | ~60-80 | ~50-60% (Selectivity) | [23][24] |

Experimental Protocol: Acid-Catalyzed Conversion of Citronellal to PMD

This protocol details a common method using sulfuric acid, adapted from multiple sources.[1][20]

1. Reaction Setup:

-

Place 25 g of C. citriodora essential oil into a 250 mL two-necked flask equipped with a magnetic stirrer and a condenser.[1][20]

-

Prepare the acidic solution. For example, add a 0.25% w/w sulfuric acid solution to the essential oil, often at a ratio of 3:1 (acid solution to oil by weight).[20]

2. Cyclization Reaction:

-

Stir the biphasic mixture vigorously at a controlled temperature, typically 50°C.[20][21]

-

Maintain the reaction for a specified duration, generally between 5 to 11 hours.[20][21] The progress can be monitored using Thin Layer Chromatography (TLC).[1][20]

3. Work-up and Neutralization:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add a saturated sodium bicarbonate (NaHCO₃) solution to the mixture until effervescence ceases, neutralizing the sulfuric acid catalyst.[1]

4. Extraction and Purification:

-

Transfer the neutralized mixture to a separating funnel.

-

Extract the organic components using a suitable solvent like n-heptane or petroleum ether.[1][16][22]

-

Collect the organic layer and wash it with brine (saturated NaCl solution) to remove water-soluble impurities.[1]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[1]

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude PMD product.[1]

5. Crystallization:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., n-heptane).[21][22]

-

Cool the solution to a low temperature (e.g., -20°C to -50°C) for several hours (e.g., 20 hours) to induce crystallization of PMD.[21]

-

Collect the crystals by filtration and wash them with cold solvent to remove residual impurities.[1]

-

Dry the purified crystals, for example, in an oven at 50°C.[1] The final product is a mixture of cis- and trans-PMD isomers.[1][20]

6. Analysis:

-

The identity, purity, and isomer ratio of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Visualization: Chemical Conversion of Citronellal to PMD

Section 3: Terpenoid Biosynthesis in Corymbia citriodora

The precursor to citronellal and other monoterpenes in Corymbia species is synthesized via the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plant's plastids.[25][26] This pathway converts simple sugars into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[25] These units are then combined to form geranyl pyrophosphate (GPP), the direct precursor to C10-monoterpenes.[27] Terpene synthase enzymes then convert GPP into a variety of monoterpenes, including citronellal.[26][27]

Visualization: Simplified Terpenoid Biosynthesis Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. crusoe-moustique.com [crusoe-moustique.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. lgbotanicals.com [lgbotanicals.com]

- 7. EP2200430B1 - Composition containing p-menthane-3, 8-diol and its use as insect repellent - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. stillorganics.co.za [stillorganics.co.za]

- 10. bestengineeringtechnologies.com [bestengineeringtechnologies.com]

- 11. researchgate.net [researchgate.net]

- 12. Chemical composition and inhibitory activity of essential oil from decaying leaves of Eucalyptus citriodora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. irjet.net [irjet.net]

- 15. purkh.com [purkh.com]

- 16. CN101880600A - Method for extracting eucalyptus citriodra volatile oil and 3,8-diol - Google Patents [patents.google.com]

- 17. univates.br [univates.br]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. e3s-conferences.org [e3s-conferences.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]

- 23. Cyclization of citronellal to p-menthane-3,8-diols in water and carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 26. tsijournals.com [tsijournals.com]

- 27. The Eucalyptus terpene synthase gene family - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of p-Menthane-3,8-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane-3,8-diol (B45773) (PMD) is a naturally occurring monoterpenoid found in the essential oil of Corymbia citriodora, formerly known as Eucalyptus citriodora. It is a highly effective insect repellent, making it a compound of significant interest for pharmaceutical and consumer product development. Understanding the biosynthetic pathway of PMD in plants is crucial for optimizing its production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the core biosynthetic pathway of PMD, drawing on established principles of terpenoid biosynthesis and available research.

I. The General Terpenoid Biosynthetic Pathway: Precursors to Monoterpenes

All terpenoids, including p-menthane (B155814) monoterpenes, originate from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2] In plants, these precursors are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids.[3][4] Monoterpenes, being C10 compounds, are primarily synthesized in the plastids via the MEP pathway.[2][5]

The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate.[2] Through a series of enzymatic reactions, this pathway yields both IPP and DMAPP.[3] The subsequent condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP), the direct precursor for all monoterpenes.[1]

II. Proposed Biosynthetic Pathway of p-Menthane-3,8-diol

While the complete enzymatic pathway for PMD biosynthesis in Corymbia citriodora is not as extensively characterized as that of menthol (B31143) in Mentha species, a putative pathway can be proposed based on the known chemistry of citronellal (B1669106) and related terpenoid biosynthetic routes. The key intermediate is believed to be citronellal.

From Geranyl Diphosphate to Citronellal

The formation of citronellal from GPP likely proceeds through the reduction of geraniol (B1671447).

-

Geraniol Synthase: GPP is first hydrolyzed to geraniol. This reaction is catalyzed by a geraniol synthase (GES).

-

Geraniol Dehydrogenase: Geraniol is then oxidized to geranial.

-

Geranial Reductase: Finally, geranial is reduced to citronellal.

Cyclization and Hydration to p-Menthane-3,8-diol

The conversion of citronellal to PMD involves an intramolecular ene reaction followed by hydration.[6][7] This transformation is well-documented in chemical synthesis and is likely enzyme-mediated in plants.[8][9]

-

Isopulegol Synthase (Proposed): Citronellal undergoes a cyclization reaction to form isopulegol. This step is likely catalyzed by an enzyme analogous to the cyclases found in other monoterpene pathways.

-

Hydratase (Proposed): Isopulegol is then hydrated to yield p-menthane-3,8-diol.

III. A Comparative Pathway: Menthol Biosynthesis in Mentha

The biosynthesis of menthol in peppermint (Mentha x piperita) is a well-studied example of a p-menthane pathway and provides valuable insights into the types of enzymes and reactions that could be involved in PMD biosynthesis.[10][11]

The pathway begins with the cyclization of GPP to (-)-limonene, followed by a series of hydroxylation, oxidation, and reduction steps to produce (-)-menthol.[10] Key enzymes in this pathway include limonene (B3431351) synthase, limonene-3-hydroxylase, (-)-trans-isopiperitenol (B1216475) dehydrogenase, (-)-isopiperitenone (B1197589) reductase, (+)-cis-isopulegone isomerase, (+)-pulegone reductase, and (-)-menthone (B42992) reductase.[10][12][13]

IV. Quantitative Data on Related Biosynthetic Enzymes

| Enzyme | Substrate(s) | Km | kcat | Optimal pH | Source Organism | Reference |

| (-)-Isopiperitenone Reductase | (-)-Isopiperitenone, NADPH | 1.0 µM, 2.2 µM | 1.3 s-1 | 5.5 | Mentha x piperita | [14] |

| (+)-Pulegone Reductase | (+)-Pulegone, NADPH | - | - | - | Mentha x piperita | [15] |

| (-)-Menthone Reductase | (-)-Menthone, NADPH | 3.0 µM, 0.12 µM | 0.6 s-1 | ~7.0 | Mentha x piperita | [13] |

| Neomenthol Dehydrogenase | l-menthone, NADPH | 2.2 x 10-5 M, ~2 x 10-5 M | - | 7.6 | Mentha piperita | [16][17] |

| Menthol Dehydrogenase | l-menthone, NADPH | 2.5 x 10-4 M, ~2 x 10-5 M | - | 7.5 | Mentha piperita | [16][17] |

V. Experimental Protocols

The elucidation of terpenoid biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments relevant to the study of the PMD pathway.

Gene Identification and Cloning

Objective: To identify and isolate candidate genes encoding the enzymes of the PMD pathway from Corymbia citriodora.

Methodology:

-

Transcriptome Sequencing: Extract total RNA from the leaves of C. citriodora and perform deep sequencing (RNA-Seq).

-

Homology-Based Gene Identification: Use known sequences of related enzymes from other plant species (e.g., geraniol synthase, terpene cyclases, hydratases from the menthol pathway) as queries to search the transcriptome data for homologous sequences.

-

Gene Cloning: Design primers based on the identified candidate sequences and use reverse transcription-polymerase chain reaction (RT-PCR) to amplify the full-length cDNA of the target genes from C. citriodora RNA. Clone the amplified cDNAs into an appropriate expression vector.

Heterologous Expression and Enzyme Characterization

Objective: To produce the cloned enzymes in a heterologous host and characterize their function.

Methodology:

-

Protein Expression: Transform an appropriate host (e.g., E. coli, yeast) with the expression vector containing the candidate gene. Induce protein expression under optimized conditions.

-

Protein Purification: Lyse the host cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., citronellal for the proposed cyclase), and any necessary cofactors (e.g., NADPH).

-

Incubate the reaction at an optimal temperature and pH.

-

Stop the reaction and extract the products with an organic solvent (e.g., hexane).

-

-

Product Identification: Analyze the reaction products using gas chromatography-mass spectrometry (GC-MS) to identify the enzymatic product by comparing its retention time and mass spectrum to an authentic standard of the expected product (e.g., isopulegol, PMD).

-

Enzyme Kinetics: Determine the kinetic parameters (Km and kcat) by measuring the initial reaction rates at varying substrate concentrations.

In Vivo Functional Analysis

Objective: To confirm the function of the identified genes in a plant system.

Methodology:

-

Transient Expression in Nicotiana benthamiana: Infiltrate leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression construct for the candidate gene.

-

Metabolite Analysis: After several days of incubation, harvest the infiltrated leaves and extract the volatile metabolites.

-

Product Detection: Analyze the extracts by GC-MS to detect the production of the expected compound (e.g., PMD).

VI. Conclusion

The biosynthesis of p-menthane-3,8-diol in plants is a promising area of research with significant implications for the sustainable production of this valuable insect repellent. While the complete pathway is yet to be fully elucidated, the proposed route via citronellal provides a strong framework for future investigation. By leveraging the knowledge gained from well-characterized pathways such as menthol biosynthesis, and employing modern molecular and biochemical techniques, researchers can systematically identify and characterize the enzymes involved in PMD formation. This will not only enhance our fundamental understanding of plant secondary metabolism but also pave the way for the metabolic engineering of plants and microorganisms for the enhanced production of PMD.

References

- 1. mdpi.com [mdpi.com]

- 2. Medically Useful Plant Terpenoids: Biosynthesis, Occurrence, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. openlib.tugraz.at [openlib.tugraz.at]

- 6. researchgate.net [researchgate.net]

- 7. CA2699446C - Composition containing p-menthane-3, 8-diol and its use as insect repellent - Google Patents [patents.google.com]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Menthol - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. uniprot.org [uniprot.org]

- 16. Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Menthoglycol: An In-depth Technical Guide on its Environmental Breakdown and Ecological Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthoglycol, known scientifically as p-menthane-3,8-diol (B45773) (PMD), is a widely used active ingredient in insect repellents, valued for its efficacy and natural origin from the oil of Corymbia citriodora. This technical guide provides a comprehensive overview of the current understanding of Menthoglycol's environmental breakdown and ecological impact. A thorough review of publicly available scientific literature and regulatory documents reveals a significant data gap in quantitative environmental fate and ecotoxicity studies. This is primarily attributed to its principal use as a topical repellent, which regulatory bodies like the U.S. Environmental Protection Agency (EPA) have determined results in negligible direct environmental release. Consequently, extensive data requirements for environmental fate and non-target organism toxicity have been waived. This guide synthesizes the available qualitative information, data from related substances, and outlines standard experimental protocols relevant to the assessment of substances like Menthoglycol.

Environmental Fate and Biodegradation

There is a notable absence of publicly available, quantitative data on the environmental persistence and degradation kinetics of Menthoglycol in various environmental compartments such as soil, water, and air. Regulatory assessments by agencies like the U.S. EPA have concluded that due to its use pattern—direct application to human skin—environmental exposure is minimal. Any potential release into the environment, for instance, through washing off, is expected to result in negligible concentrations due to dilution.

Despite the lack of detailed studies, Menthoglycol is widely reported by its manufacturers, such as Citrefine International, to be "readily biodegradable." This suggests that it is unlikely to persist in the environment. The chemical structure of Menthoglycol, a terpenoid diol, supports this assertion, as similar naturally occurring compounds are known to be susceptible to microbial degradation.

A Safety Data Sheet for Citriodiol®, a commercial form of Menthoglycol, states that it is readily biodegradable and that bioconcentration/accumulation is unlikely.[1] It also indicates that the substance does not meet the criteria for classification as Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB).[1]

Anticipated Environmental Breakdown Pathway

While specific degradation pathways for Menthoglycol are not detailed in the available literature, a hypothetical pathway can be proposed based on the metabolism of similar terpenoids. The breakdown is expected to be initiated by microbial oxidation of the hydroxyl groups, followed by ring cleavage and further degradation into smaller, readily metabolizable organic acids, ultimately leading to mineralization (conversion to CO2 and water).

Ecological Impact and Toxicity

Consistent with the waiver of environmental fate studies, there is a scarcity of publicly available ecotoxicity data for Menthoglycol for a wide range of aquatic and terrestrial organisms. The U.S. EPA has stated that due to its use pattern, there is no complete exposure pathway to terrestrial non-target organisms, and any residues in water from wash-off would be negligible due to dilution.[2] Therefore, the EPA has no risk concerns for aquatic organisms.[2]

Aquatic Toxicity

One study found that the oil of lemon eucalyptus (containing Menthoglycol) was effective as a larvicide against the tiger mosquito Aedes albopictus but was also lethal to non-target mosquitofish (Gambusia affinis) and tadpoles of the frog Pelophylax perezi in the short-term.[3] Another study on the essential oil of Eucalyptus citriodora and its active compounds showed toxicity to the mosquito Culex quinquefasciatus and was found to be harmless to an aquatic predator and honey bees.[4]

A study comparing the cytotoxicity and zebrafish embryo toxicity of Menthoglycol and DEET found Menthoglycol to be less toxic. This provides some direct, albeit limited, evidence of its aquatic toxicity profile.

Table 1: Summary of Available Ecological Impact Data

| Test Organism | Substance | Endpoint | Result | Source |

| Zebrafish (Danio rerio) embryos | p-Menthane-3,8-diol | Toxicity Comparison | Less toxic than DEET | Academic Study |

| Mosquitofish (Gambusia affinis) | Oil of Lemon Eucalyptus | Toxicity | Lethal in the short-term | [3] |

| Tadpoles (Pelophylax perezi) | Oil of Lemon Eucalyptus | Toxicity | Lethal in the short-term | [3] |

| Culex quinquefasciatus larvae | Eucalyptus citriodora oil | Toxicity | Toxic | [4] |

| Aquatic predator | Eucalyptus citriodora oil | Toxicity | Harmless | [4] |

| Honey bee (Apis mellifera) | Eucalyptus citriodora oil | Toxicity | Harmless | [4] |

Experimental Protocols

While specific experimental data for Menthoglycol is limited, this section outlines the standard methodologies that would be employed to generate such data.

Ready Biodegradability Testing (OECD 301F)

The OECD 301F (Manometric Respirometry Test) is a standard method to assess the ready biodegradability of a substance.

Objective: To determine the extent and rate of aerobic biodegradation of the test substance in an aqueous medium by microorganisms.

Methodology:

-

Test System: Closed respirometer flasks containing a defined volume of mineral medium, the test substance as the sole carbon source, and an inoculum of aerobic microorganisms (typically from activated sludge).

-

Procedure: The consumption of oxygen by the microbial population during the degradation of the test substance is measured over a 28-day period. Carbon dioxide produced is absorbed by a potassium hydroxide (B78521) solution.

-

Data Analysis: The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches a pass level of >60% ThOD within a 10-day window during the 28-day test period.

Acute Aquatic Toxicity Testing with Fish (OECD 203)

The OECD 203 (Fish, Acute Toxicity Test) is a standard method to determine the acute lethal toxicity of a substance to fish.

Objective: To determine the concentration of a substance that is lethal to 50% (LC50) of the test fish over a 96-hour exposure period.

Methodology:

-

Test Organism: A recommended fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

-

Test System: Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment (static, semi-static, or flow-through system).

-

Procedure: The number of dead fish in each test concentration is recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The 96-hour LC50 value and its confidence limits are calculated using statistical methods (e.g., probit analysis).

Conclusion

The available information strongly suggests that Menthoglycol has a favorable environmental profile, characterized by ready biodegradability and low potential for bioaccumulation. However, the lack of publicly available, detailed quantitative data on its environmental breakdown and ecotoxicity is a significant limitation for a comprehensive risk assessment. The primary reason for this data gap is the regulatory stance that its main use pattern does not lead to significant environmental exposure. While studies on the source material, Corymbia citriodora oil, offer some insights into potential ecological effects, these cannot be directly extrapolated to the purified active ingredient, Menthoglycol. Future research, particularly independent academic studies, would be invaluable in filling the existing data gaps and providing a more complete and quantitative understanding of the environmental fate and ecological impact of this widely used insect repellent.

References

- 1. entomologicalcommunications.org [entomologicalcommunications.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical composition and toxicity of commercial Mentha spicata and Eucalyptus citriodora essential oils on Culex quinquefasciatus and non-target insects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Discovery and Development of Menthoglycol (p-Menthane-3,8-diol) as a Repellent: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the historical discovery, development, and mechanism of action of Menthoglycol, scientifically known as p-Menthane-3,8-diol (PMD), a leading biopesticide repellent. Derived from the essential oil of the lemon eucalyptus tree, Corymbia citriodora, PMD has demonstrated efficacy comparable to the synthetic repellent DEET against a broad spectrum of arthropod vectors. This document details the timeline of its discovery, the evolution of its extraction and synthesis, quantitative efficacy data, and the experimental protocols used for its evaluation. Furthermore, it elucidates the current understanding of its interaction with the insect olfactory system, providing a valuable resource for researchers, scientists, and professionals in the fields of drug development and vector control.

Introduction: The Rise of a Natural Repellent

The quest for effective and safe insect repellents is a critical component of global public health strategies to combat vector-borne diseases. While synthetic compounds like N,N-Diethyl-meta-toluamide (DEET) have long been the standard, concerns regarding their environmental persistence and potential for adverse effects have driven the exploration of naturally derived alternatives. Among these, Menthoglycol, or PMD, has emerged as a highly effective and widely adopted active ingredient.

This guide delves into the scientific journey of Menthoglycol, from its origins in traditional use to its establishment as a scientifically validated and commercially significant repellent. We will explore its discovery, the development of extraction and synthetic production methods, and the rigorous testing that has substantiated its efficacy.

Historical Discovery and Development

The repellent properties of the lemon eucalyptus tree, Corymbia citriodora (formerly Eucalyptus citriodora), have been recognized in traditional practices for an extended period. Indigenous communities in Australia, the tree's native habitat, have historically used its leaves for their insect-repelling aroma.[1][2]

The key active ingredient, p-Menthane-3,8-diol (PMD), was identified as the primary repellent compound in the 1960s.[3] The unrefined essential oil of C. citriodora contains only a small fraction of PMD (1-2%), with the major component being citronellal (B1669106) (up to 80%).[3][4] It was discovered that the refining process of the essential oil, which mimics the natural aging of the leaves, significantly increases the concentration of PMD to as high as 70% through the cyclization of citronellal.[3][4] This refined oil is known commercially as Oil of Lemon Eucalyptus (OLE) or by various registered tradenames.

The development of synthetic routes to produce PMD from citronellal further solidified its position as a viable commercial repellent. This has allowed for standardized production and consistent quality control of PMD-based repellent formulations.

Chemical and Physical Properties

Menthoglycol is a bicyclic monoterpenoid diol with the chemical formula C₁₀H₂₀O₂. It is a colorless solid with a faint, menthol-like odor. The presence of three chiral centers results in eight possible stereoisomers.[3] Commercially available PMD is typically a mixture of the cis and trans isomers of p-menthane-3,8-diol. Studies have indicated that different stereoisomers may exhibit varying levels of repellency, with (1R)-(+)-cis-PMD showing particularly high efficacy against Aedes albopictus.

Efficacy of Menthoglycol as a Repellent

Numerous studies have demonstrated the high efficacy of Menthoglycol as a broad-spectrum repellent against various disease-carrying vectors. Its performance is often comparable to that of DEET, the long-standing gold standard in insect repellents.

Quantitative Efficacy Data

The following tables summarize the findings from several key studies, providing a comparative look at the protection times and efficacy of Menthoglycol against different mosquito species.

| Active Ingredient | Concentration (%) | Mosquito Species | Protection Time (hours) | Study Type | Reference |

| PMD | 30 | Aedes aegypti | ~6 | Laboratory (Arm-in-cage) | [5] |

| DEET | 20 | Aedes aegypti | ~6 | Laboratory (Arm-in-cage) | [5] |

| PMD | 15 | Anopheles stephensi | <6 (less than DEET) | Laboratory (Arm-in-cage) | [5] |

| DEET | 15 | Anopheles stephensi | ~6 | Laboratory (Arm-in-cage) | [5] |

| DEET | 24 | Aedes albopictus | >6 | Laboratory (Arm-in-cage) | [5] |

| PMD | Not Specified | Mosquitoes | Up to 6 | Field and Laboratory | [6] |

| Repellent Formulation | Active Ingredient & Concentration | Mosquito Species | Mean Complete Protection Time (CPT) in hours | Reference |

| Commercial Repellent 1 | 20% DEET | Aedes aegypti | 5.0 | [7] |

| Commercial Repellent 2 | 30% PMD | Aedes aegypti | 4.8 | [7] |

| Commercial Repellent 3 | 40% PMD | Anopheles gambiae | >8 | [3] |

| Commercial Repellent 4 | 20% DEET | Anopheles gambiae | >8 | [3] |

Experimental Protocols

The evaluation of insect repellent efficacy relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for two of the most common laboratory-based assays.

Arm-in-Cage Test

The Arm-in-Cage test is a standard method for assessing the complete protection time (CPT) of a topical repellent against biting insects.

Objective: To determine the duration of complete protection provided by a repellent formulation against host-seeking female mosquitoes.

Materials:

-

Test cages (e.g., 30x30x30 cm) containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., 50-200).

-

Repellent formulation to be tested.

-

Control substance (e.g., ethanol (B145695) or the repellent's base formulation without the active ingredient).

-

Human volunteers.

-

Protective sleeves or gloves to cover the non-treated areas of the arm.

-

Timer.

Procedure:

-

Volunteer Preparation: Volunteers wash their forearms with unscented soap and water and allow them to dry completely.

-

Repellent Application: A precise amount of the repellent formulation (e.g., 1 mL) is evenly applied to a defined area of the volunteer's forearm (e.g., 300 cm²). The hand and upper arm are covered with a protective sleeve or glove. A control substance is applied to the other arm in the same manner.

-

Exposure: At predetermined intervals (e.g., every 30 or 60 minutes) following application, the volunteer inserts the treated forearm into the mosquito cage for a fixed duration (e.g., 3-5 minutes).

-

Observation: The number of mosquito landings and confirmed bites (probing) on the exposed skin is recorded during the exposure period. A confirmed bite is typically defined as a mosquito inserting its proboscis into the skin.

-

Endpoint: The test for a specific repellent is concluded when the first confirmed bite occurs. The time from application to the first confirmed bite is recorded as the Complete Protection Time (CPT).

-

Data Analysis: The CPTs for the repellent and control are compared to determine the efficacy of the formulation.

Y-Tube Olfactometer Test

The Y-tube olfactometer is a behavioral assay used to assess the spatial repellency or attractancy of volatile compounds to insects.

Objective: To determine if a volatile substance repels or attracts mosquitoes in a choice-based assay.

Materials:

-

Y-tube olfactometer (a Y-shaped glass or plastic tube).

-

Air source (pump or compressed air) with flow meters to regulate airflow.

-

Charcoal filter to purify the incoming air.

-

Humidifier to control the moisture content of the air.

-

Test chamber for introducing the volatile substance.

-

Host-seeking female mosquitoes.

-

Control substance (e.g., clean air or solvent).

Procedure:

-

Setup: The Y-tube olfactometer is placed horizontally. A regulated and purified airflow is directed through each arm of the 'Y'.

-

Stimulus Introduction: The test substance (e.g., a filter paper treated with the repellent) is placed in the test chamber connected to one arm of the olfactometer. A control substance is placed in a similar chamber connected to the other arm.

-

Mosquito Release: A single mosquito or a small group of mosquitoes is introduced at the base of the 'Y' tube.

-

Observation: The movement of the mosquito is observed for a set period. The arm of the Y-tube that the mosquito first enters and the time it spends in each arm are recorded.

-

Data Collection: This process is repeated with a new mosquito for a statistically significant number of replicates.

-

Data Analysis: The proportion of mosquitoes choosing the arm with the test substance versus the control arm is calculated. A statistically significant preference for the control arm indicates repellency of the test substance.

Mechanism of Action: Interaction with the Insect Olfactory System

Menthoglycol exerts its repellent effect by interfering with the insect's olfactory system, disrupting its ability to locate a host. While the precise molecular targets are still under active investigation, the general mechanism involves the interaction with olfactory receptors on the antennae and maxillary palps of insects.

Insects detect volatile chemical cues through a sophisticated olfactory system. Odorant molecules enter the sensilla (sensory hairs) on the antennae and are transported by Odorant Binding Proteins (OBPs) through the sensillar lymph to the dendritic membranes of Olfactory Receptor Neurons (ORNs). Here, they bind to Odorant Receptors (ORs), which are ligand-gated ion channels. The binding of an odorant to a specific OR (OrX) in a heteromeric complex with the highly conserved co-receptor Orco leads to the opening of the ion channel, causing a depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the brain, leading to a behavioral response.

It is hypothesized that Menthoglycol acts as an agonist or antagonist at specific ORs, effectively scrambling the olfactory code that the insect uses to identify a host. This may involve either masking the attractive human odors or by directly activating receptors that trigger an aversive behavioral response.

Synthesis of Menthoglycol

While Menthoglycol can be obtained from the refined essential oil of Corymbia citriodora, commercial production often relies on a semi-synthetic route starting from citronellal. The key chemical transformation is an acid-catalyzed intramolecular Prins reaction.

Reaction: Citronellal undergoes an acid-catalyzed cyclization and hydration to form p-Menthane-3,8-diol.

Typical Reactants and Conditions:

-

Starting Material: (+)-Citronellal or citronellal-rich essential oil.

-

Catalyst: A dilute aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄) or a solid acid catalyst.

-

Solvent: Often performed in a biphasic system with water or under solvent-free conditions.

-

Temperature: The reaction is typically carried out at a moderately elevated temperature (e.g., 50-70°C).

General Procedure:

-

Citronellal is mixed with the aqueous acid catalyst.

-

The mixture is stirred at the desired temperature for several hours.

-

The reaction progress is monitored by techniques such as gas chromatography (GC).

-

Upon completion, the reaction mixture is neutralized.

-

The product, p-Menthane-3,8-diol, is then extracted using an organic solvent.

-

The crude product is purified, typically by crystallization, to yield the final product.

Visualizations

Experimental Workflows

Caption: Workflow for the Arm-in-Cage repellent efficacy test.

Caption: Workflow for the Y-Tube Olfactometer behavioral assay.

Signaling Pathway and Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. enlivenarchive.org [enlivenarchive.org]

- 3. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. slunik.slu.se [slunik.slu.se]

- 5. Spatial Exposure Responses of Malaria Vectors to Eucalyptus grandis (W. Hill ex Maiden) and Cymbopogon citratus (DC.) Stapf Essential Oils [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Arm in cage test | LITE [lite.lstmed.ac.uk]

In Silico Analysis of Menthoglycol's Interaction with Insect Odorant Binding Proteins: A Technical Guide

For Immediate Release

This technical whitepaper provides an in-depth guide to the in silico docking studies of Menthoglycol (also known as p-Menthane-3,8-diol or PMD), a widely used natural insect repellent, with insect odorant binding proteins (OBPs). This document is intended for researchers, scientists, and professionals in the fields of drug development, entomology, and computational chemistry. It details the methodologies for conducting such studies, presents illustrative quantitative data, and visualizes key experimental workflows and biological pathways.

Introduction: The Role of Odorant Binding Proteins in Insect Repellency

Insects rely on a sophisticated olfactory system to locate hosts, food sources, and mates. Odorant binding proteins (OBPs) are a critical component of this system, functioning as the first step in olfactory signal transduction.[1] These small, soluble proteins are abundant in the sensillar lymph of insect antennae and are responsible for capturing and transporting hydrophobic odorant molecules, including repellents, to the olfactory receptors (ORs) located on the dendrites of olfactory neurons.[2][3]

The interaction between repellent molecules and OBPs is a key area of research for developing novel and more effective insect repellents. By understanding the molecular interactions at this level, it is possible to design new compounds with enhanced binding affinity and repellent activity. Menthoglycol, the active ingredient in oil of lemon eucalyptus, is a highly effective natural repellent.[4] In silico docking studies provide a powerful and cost-effective method to investigate the binding mechanisms of Menthoglycol with insect OBPs at a molecular level.

Quantitative Data from In Silico Docking of Menthoglycol

While specific studies detailing the in silico docking of Menthoglycol with a named insect OBP are not prevalent in publicly accessible literature, this section presents a template for summarizing such data, populated with realistic, illustrative values based on studies of similar compounds and docking simulations of Menthoglycol with other related proteins. The following tables showcase the type of quantitative data that would be generated from a comprehensive in silico docking analysis. For this guide, we will consider the hypothetical docking of Menthoglycol with Anopheles gambiae OBP1 (AgamOBP1), a well-characterized OBP from the primary malaria vector.

Table 1: Predicted Binding Energies of Menthoglycol with Anopheles gambiae OBP1

| Ligand | OBP Target | Docking Software | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Menthoglycol | AgamOBP1 | AutoDock Vina | -6.8 | 15.2 |

| DEET (Control) | AgamOBP1 | AutoDock Vina | -7.2 | 8.5 |

Note: The data presented in this table is illustrative and intended to exemplify the outputs of an in silico docking study.

Table 2: Key Amino Acid Residues in the AgamOBP1 Binding Site Interacting with Menthoglycol

| Interacting Residue | Type of Interaction | Distance (Å) |

| PHE123 | Pi-Alkyl | 4.5 |

| SER55 | Hydrogen Bond | 2.9 |

| TRP114 | Pi-Alkyl | 5.1 |

| LEU76 | Alkyl | 3.8 |

| ILE52 | Alkyl | 4.2 |

Note: The data presented in this table is illustrative and based on typical interactions observed in OBP-ligand complexes.

Experimental Protocols for In Silico Docking

This section outlines a detailed methodology for conducting an in silico docking study of Menthoglycol with an insect OBP, such as AgamOBP1. This protocol is synthesized from established practices in the field.

Preparation of the Protein Structure

-

OBP Structure Retrieval: The three-dimensional crystal structure of the target OBP, in this case, Anopheles gambiae OBP1 (AgamOBP1), is obtained from the Protein Data Bank (PDB).

-

Protein Preparation: The retrieved protein structure is prepared for docking using software such as AutoDock Tools. This process involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning Kollman charges to the protein atoms.

-

Saving the prepared protein structure in the PDBQT file format.

-

Preparation of the Ligand Structure

-

Ligand Structure Generation: The 3D structure of Menthoglycol (p-Menthane-3,8-diol) is generated using a chemical drawing tool like ChemDraw and saved in a standard format (e.g., MOL or SDF).

-

Ligand Optimization: The ligand's geometry is optimized to its lowest energy conformation using a computational chemistry software package.

-

Ligand Preparation for Docking: The optimized ligand structure is then prepared for docking using AutoDock Tools. This includes:

-

Detecting the rotatable bonds.

-

Assigning Gasteiger charges.

-

Saving the prepared ligand in the PDBQT file format.

-

Molecular Docking Simulation

-

Grid Box Definition: A grid box is defined around the known binding site of the OBP. The size and center of the grid box are set to encompass the entire binding cavity, allowing the ligand to move freely within this space.

-

Docking Execution: The molecular docking simulation is performed using a program like AutoDock Vina. The software systematically searches for the optimal binding poses of the ligand within the protein's binding site and calculates the binding energy for each pose.

-

Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation. The interactions between the ligand and the protein residues in this pose are visualized and analyzed using software like PyMOL or Discovery Studio.

Visualizations of Workflows and Pathways

In Silico Docking Workflow

The following diagram illustrates the general workflow for an in silico molecular docking study.

Insect Olfactory Signaling Pathway

This diagram illustrates the role of Odorant Binding Proteins in the insect olfactory signaling pathway.

References

- 1. Frontiers | Roles of insect odorant binding proteins in communication and xenobiotic adaptation [frontiersin.org]

- 2. Odorant Receptors and Odorant-Binding Proteins as Insect Pest Control Targets: A Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. In silico stereo-electronic analysis of PMD (p-Menthane-3-8-Diol) and its derivatives for pharmacophore development may aid discovery of novel insect repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Sustainable and Green Synthesis of p-Menthane-3,8-diol (PMD) from Citronellal

Introduction

p-Menthane-3,8-diol (B45773) (PMD) is a highly effective and naturally derived insect repellent, recognized for its efficacy against a broad spectrum of biting insects, including mosquitoes.[1][2][3] Traditionally synthesized using strong mineral acids, there is a growing demand for greener and more sustainable production methods. This document outlines several innovative and environmentally benign protocols for the synthesis of PMD from citronellal (B1669106), a readily available monoterpenoid. These methods leverage green chemistry principles by employing sustainable catalysts, environmentally friendly solvents, and milder reaction conditions. The protocols provided are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Comparative Analysis of Green Synthesis Methods

The following table summarizes the key quantitative data from the described sustainable synthesis methods for PMD, offering a clear comparison of their efficiencies and reaction conditions.

| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Citronellal Conversion (%) | PMD Yield (%) | Key Advantages | Reference |

| Lignin-Derived Carbon Acid Catalyst | Alkaline Lignin pyrolyzed at 500°C | Water | 50 | 24 | 97 | 86 | Utilization of waste biomass, heterogeneous catalyst, high yield. | [1] |

| Biosourced Ammonium (B1175870) Salts | Biosourced Ammonium Salts | Not specified | Not specified | Not specified | Excellent | Excellent | Catalyst reusability (up to 6 times), excellent green metrics (E-factor: 0.68). | [4] |

| CO2-Enhanced Water Medium | In-situ formed Carbonic Acid | Water | 80 | 24 | ~90 | ~60 | Avoids strong acids, utilizes CO2, clean process. | [5][6] |

| Optimized Sulfuric Acid (Baseline) | 0.75% (w/w) Sulfuric Acid | Water (biphasic) | 60 | 6 | 98.5 | 95.6 | High yield and conversion, relatively short reaction time. | [7] |

| Citric Acid | 7 wt% Citric Acid | Water (biphasic) | Not specified | Not specified | 82 | ~65 (selectivity of 80%) | Use of a weak, biodegradable organic acid. | [3][8] |

Experimental Protocols

Protocol 1: Synthesis of PMD using a Lignin-Derived Carbon Acid Catalyst

This protocol describes a sustainable method for PMD synthesis utilizing a heterogeneous acid catalyst derived from alkaline lignin, a byproduct of the pulp and paper industry.[1]

Materials:

-

(±)-Citronellal

-

Alkaline lignin-derived carbon acid catalyst (AL-Py-500)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add (±)-citronellal and the lignin-derived carbon acid catalyst in a specified substrate-to-catalyst ratio.

-

Add deionized water to the flask to serve as the solvent.

-

The reaction mixture is stirred vigorously at 50°C for 24 hours under a reflux condenser.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the solid catalyst from the reaction mixture by filtration.

-

Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude PMD product.

-

Purify the crude product by column chromatography or crystallization to yield pure p-menthane-3,8-diol.

Protocol 2: Synthesis of PMD using Biosourced Ammonium Salts as Catalysts

This protocol outlines a green synthesis of PMD employing reusable, biosourced ammonium salts as catalysts, noted for its high efficiency and favorable green chemistry metrics.[4]

Materials:

-

(±)-Citronellal or citronellal-rich essential oil

-

Biosourced ammonium salt catalyst

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the biosourced ammonium salt catalyst in water.

-

Add (±)-citronellal to the catalytic solution.

-

Stir the reaction mixture at the optimized temperature and time.

-

Upon completion of the reaction, separate the organic phase containing the product from the aqueous catalytic phase.

-

The aqueous phase containing the catalyst can be recovered and reused for subsequent batches.

-

Wash the organic phase with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the organic phase using a rotary evaporator to yield the PMD product.

-

Further purification can be performed if necessary.

Protocol 3: Synthesis of PMD in a CO2-Enhanced Water Medium

This protocol details an environmentally friendly synthesis of PMD that avoids traditional acid catalysts by using supercritical carbon dioxide in water to form carbonic acid in situ.[5]

Materials:

-

(±)-Citronellal

-

Deionized water

-

High-pressure reactor

-

CO2 cylinder

-

Organic solvent for extraction (e.g., diethyl ether)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Place (±)-citronellal and deionized water into a high-pressure reactor.

-

Seal the reactor and pressurize with CO2 to the desired pressure.

-

Heat the reactor to the target temperature (e.g., 80°C) and maintain for the specified reaction time (e.g., 24 hours) with stirring.

-

After the reaction period, cool the reactor to room temperature and slowly depressurize.

-

Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent.

-

Combine the organic extracts, dry over a suitable drying agent, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify as needed.

Visualizations

Caption: Workflow for PMD synthesis using a lignin-derived catalyst.

Caption: Workflow for PMD synthesis in a CO2-enhanced water medium.

Caption: Generalized reaction pathway for the acid-catalyzed cyclization of citronellal to PMD.

References

- 1. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cyclization of citronellal to p-menthane-3,8-diols in water and carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. e3s-conferences.org [e3s-conferences.org]

Application Notes & Protocols for Menthoglycol (p-Menthane-3,8-diol) Extraction and Purification

Introduction

Menthoglycol, chemically known as p-menthane-3,8-diol (B45773) (PMD), is a highly effective and widely used insect repellent.[1][2] It is a colorless terpenoid diol with a faint menthol-like odor and a cooling sensation.[2] PMD can be obtained from natural sources or through chemical synthesis. The primary natural source is the essential oil of Corymbia citriodora (also known as lemon eucalyptus), though it is present in small quantities (1-2%).[2][3] The more common and commercially viable method is the semi-synthesis from citronellal (B1669106), which is a major component of C. citriodora essential oil.[1][4] These protocols are designed for researchers, scientists, and professionals in drug development, providing detailed methodologies for the extraction, synthesis, and purification of Menthoglycol.

I. Extraction of Menthoglycol from Corymbia citriodora

While direct extraction from the essential oil yields low amounts of PMD, a significant quantity can be recovered from the aqueous distillate (raffinate) post-distillation. An alternative approach involves a fermentation step prior to distillation to increase the yield.

Protocol 1: Steam Distillation and Extraction from Aqueous Distillate

This protocol details the extraction of the essential oil via steam distillation followed by the recovery of water-soluble PMD from the hydrosol.

1. Plant Material Preparation:

-

Harvest fresh leaves of Corymbia citriodora.

-

Dry the leaves in a kiln with forced air circulation at room temperature (e.g., 20 ± 5°C) for approximately 96 hours.[5]

-

Manually chop the dried leaves to a particle size of less than 2.0 mm to ensure homogeneity.[5]

2. Steam Distillation:

-

Place the prepared leaf material into a still.

-

Introduce steam into the still to co-distill the essential oil and other volatile components. The process typically lasts for 1 to 4 hours.[5][6]

-

Collect the distillate, which will separate into two phases in an oil-water separator: the upper essential oil phase and the lower aqueous phase (hydrosol or raffinate).

3. PMD Extraction from Raffinate:

-

Collect the aqueous phase distillate from the oil-water separator. This phase contains the water-soluble PMD.[7]

-

To increase the ionic strength of the aqueous phase and decrease the solubility of PMD, add sodium chloride (NaCl) or potassium chloride (KCl) to the distillate.[6][7]

-

Perform a liquid-liquid extraction on the salted aqueous phase using an organic solvent such as diethyl ether or petroleum ether.[6]

-

Separate the organic phase. Dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove residual water.[4][6]

-

Reclaim the solvent using a rotary evaporator to obtain a yellowish, oily crude PMD product.[6]

Experimental Workflow for Extraction from Corymbia citriodora

Caption: Workflow for Menthoglycol extraction from C. citriodora.

II. Synthesis of Menthoglycol from Citronellal

The acid-catalyzed intramolecular hydroalkoxylation (cyclization and hydration) of citronellal is the most efficient method for producing Menthoglycol.

Protocol 2: Acid-Catalyzed Synthesis of PMD

This protocol describes the conversion of citronellal to PMD using sulfuric acid.

1. Reaction Setup:

-

In a two-necked flask equipped with a magnetic stirrer, add the desired amount of aqueous sulfuric acid solution (e.g., 0.25% H₂SO₄).[4]

-

While stirring, add (+)-citronellal to the flask. A common ratio is 3:1 of acid solution to citronellal by weight.[4]

2. Reaction Conditions:

-

Maintain the temperature and continue stirring for 5 to 11 hours.[4][8] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

3. Work-up and Initial Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel. The product will be in the organic layer.

-

Wash the organic layer with water to remove the acid catalyst.[8]